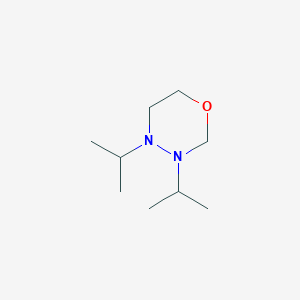

3,4-Di(propan-2-yl)-1,3,4-oxadiazinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62404-54-0 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3,4-di(propan-2-yl)-1,3,4-oxadiazinane |

InChI |

InChI=1S/C9H20N2O/c1-8(2)10-5-6-12-7-11(10)9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

YVNRJGFFBHWHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCOCN1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Di Propan 2 Yl 1,3,4 Oxadiazinane and Analogous 1,3,4 Oxadiazinane Scaffolds

Classical Cycloaddition and Condensation Approaches to 1,3,4-Oxadiazinanes

The synthesis of the 1,3,4-oxadiazinane (B1657261) ring, a saturated six-membered heterocycle containing one oxygen and two nitrogen atoms, can be approached through various classical organic reactions. These methods generally involve the formation of key bonds to close the heterocyclic ring from acyclic precursors. Cycloaddition reactions, such as the formal [3+3] cyclization of diaziridines with quinones, represent a modern approach to constructing benzo-fused 1,3,4-oxadiazinane systems. nih.gov Similarly, [2+4] cycloadditions using N-acyldiazenes provide a pathway to related 1,3,4-oxadiazine structures. mdpi.com However, more traditional condensation-based methods remain fundamental to heterocyclic chemistry.

Mannich Amino Methylation-Based Syntheses of 1,3,4-Oxadiazinane-4-thiones

The Mannich reaction is a cornerstone three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com While classically used for the aminomethylation of carbon acids, its principles can be adapted for the synthesis of heterocyclic rings. In the context of forming a 1,3,4-oxadiazinane-4-thione, a Mannich-type cyclization can be envisioned, where the components are chosen to assemble the six-membered ring. This approach is analogous to the well-documented N-aminomethylation of pre-formed 1,3,4-oxadiazole-2-thiones, where an N-H bond serves as the active hydrogen component. nih.govresearchgate.net

The mechanism of the Mannich reaction is central to its application in both simple aminomethylation and more complex cyclizations. The reaction universally proceeds through two principal stages. libretexts.orgbyjus.com

Formation of the Eschenmoser Salt Intermediate : The reaction initiates with the condensation of an amine and formaldehyde. The amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde, and subsequent dehydration under acidic conditions leads to the formation of a highly electrophilic iminium ion, also known as an Eschenmoser salt. byjus.comadichemistry.com This cation is the key electrophilic species in the Mannich reaction.

Nucleophilic Attack : The second stage involves the nucleophilic attack of a compound containing an acidic proton on the iminium ion. wikipedia.org In a hypothetical cyclization to form a 1,3,4-oxadiazinane-4-thione, a bifunctional precursor containing a nucleophilic hydrazine-derived nitrogen and a thiol group could attack the iminium ion, leading to ring closure. The enol or enolate form of a carbonyl compound is the typical nucleophile, but N-H and S-H groups can also participate in this step.

The versatility of the Mannich reaction is defined by its broad substrate scope. libretexts.orgacs.org

The Amine Component : The reaction works well with ammonia, primary amines, and secondary amines. Tertiary amines are unsuitable as they lack the necessary N-H proton for the initial condensation to form the iminium ion intermediate. libretexts.orgbyjus.com

The Aldehyde Component : Formaldehyde is the most commonly used aldehyde due to its high reactivity and lack of enolizable protons. Other non-enolizable aldehydes can also be employed.

The Nucleophilic Component : A wide range of nucleophiles can be used, including compounds with acidic α-protons like ketones, esters, nitriles, and nitroalkanes. Electron-rich heterocycles such as indoles and pyrroles are also effective nucleophiles. adichemistry.com

For a hypothetical synthesis of a 1,3,4-oxadiazinane-4-thione, the choice of substrates would be critical. A substituted hydrazine (B178648) could serve as the amine component, while a sulfur-containing molecule would need to act as the nucleophile to incorporate the thione functionality. The limitations would include potential side reactions, such as self-condensation of the reactants or polymerization, particularly when using highly reactive substrates. adichemistry.com

Table 1: Substrate Scope in a Hypothetical Mannich-Type Cyclization for 1,3,4-Oxadiazinane-4-thiones

| Amine Component (Hydrazine Derivative) | Aldehyde Component | Nucleophile (Thio-component) | Hypothetical Product |

|---|---|---|---|

| Isopropylhydrazine | Formaldehyde | Thioglycolic Acid | 2-(Propan-2-yl)-1,3,4-oxadiazinane-4-thione derivative |

| Phenylhydrazine | Formaldehyde | Thioacetic Acid | 2-Phenyl-1,3,4-oxadiazinane-4-thione derivative |

| 1,2-Diisopropylhydrazine | Benzaldehyde | Hydrogen Sulfide | 3,4-Di(propan-2-yl)-2-phenyl-1,3,4-oxadiazinane-4-thione |

Cyclization of β-Hydrazino-alcohols with C=S Reagents to Form 1,3,4-Oxadiazinane-2-thiones

The use of β-hydrazino-alcohols as precursors is a logical strategy for the synthesis of six-membered rings like 1,3,4-oxadiazinanes. These precursors contain the requisite N-N-C-C-O backbone. The final step in forming the heterocyclic ring is the introduction of a single carbon atom to bridge the terminal nitrogen and oxygen atoms. Reagents that can deliver a thiocarbonyl (C=S) group are suitable for this purpose, leading to the formation of 1,3,4-oxadiazinane-2-thiones.

Carbon disulfide (CS₂) and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are two common reagents used to introduce a thiocarbonyl group in heterocyclic synthesis.

Carbon Disulfide (CS₂) : This reagent is widely used in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones from acid hydrazides. jchemrev.comjchemrev.com The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbon of CS₂, typically in the presence of a base like potassium hydroxide (B78521). This is followed by an intramolecular cyclization with the elimination of water to form the five-membered ring. jchemrev.com In a reaction with a β-hydrazino-alcohol, CS₂ would serve a similar role. The hydrazine nitrogen would attack the CS₂, and subsequent intramolecular attack by the hydroxyl group, followed by elimination, would lead to the formation of the six-membered 1,3,4-oxadiazinane-2-thione ring.

Thiocarbonyldiimidazole (TCDI) : TCDI is a safer and more reactive alternative to the highly toxic thiophosgene. It acts as a thiocarbonyl transfer agent. The imidazole (B134444) groups are excellent leaving groups, facilitating the reaction with nucleophiles. In the context of cyclizing a β-hydrazino-alcohol, the reaction would likely proceed via a two-step nucleophilic substitution. First, one of the hydrazine nitrogens or the alcohol oxygen would attack the thiocarbonyl carbon of TCDI, displacing one imidazole group. The second nucleophile (the oxygen or nitrogen) would then attack intramolecularly, displacing the second imidazole group and closing the ring to form the 1,3,4-oxadiazinane-2-thione.

Table 2: Comparison of C=S Reagents for Cyclization

| Reagent | Structure | Reactivity | Byproducts | Key Features |

|---|---|---|---|---|

| Carbon Disulfide (CS₂) | S=C=S | Moderate | H₂S, H₂O | Inexpensive, requires base catalysis, commonly used with hydrazides. jchemrev.com |

| Thiocarbonyldiimidazole (TCDI) | C₇H₆N₄S | High | Imidazole | Safer alternative to thiophosgene, imidazole byproducts are easily removed. |

When a chiral β-hydrazino-alcohol is used as the starting material, the stereochemistry of the resulting 1,3,4-oxadiazinane product is of significant interest. The stereochemical outcome of the cyclization reaction depends on the mechanism of the ring-closing step.

If the cyclization proceeds through a mechanism involving nucleophilic attack at a stereogenic center, such as an S_N2 reaction, an inversion of configuration at that center is typically observed. nih.gov For the cyclization of a chiral β-hydrazino-alcohol, the stereocenter is already part of the backbone. The formation of new stereocenters on the incoming thiocarbonyl carbon is also possible. The facial selectivity of the intramolecular nucleophilic attack will determine the diastereoselectivity of the product. The conformation of the acyclic precursor during the transition state of the cyclization plays a crucial role in dictating which diastereomer is formed preferentially. Factors such as steric hindrance and the potential for hydrogen bonding can influence this conformational preference, thereby controlling the stereochemical outcome. Enantioselective methods for synthesizing β-hydrazino alcohols are established, providing access to enantiomerically pure precursors for such cyclizations. organic-chemistry.org

Formal [3+3] Cyclization Reactions for 1,3,4-Oxadiazinane Assemblynsf.govnih.gov

The construction of six-membered heterocycles through [3+3] cycloadditions represents a powerful strategy, complementing traditional [4+2] cycloaddition reactions. nsf.gov For the 1,3,4-oxadiazinane scaffold, this approach involves the combination of a three-atom component providing two heteroatoms with another three-atom fragment.

Reaction of Diaziridines and Quinones for Benzo[e]nsf.govresearchgate.netresearchgate.netoxadiazinane Synthesisnsf.govnih.gov

A significant advancement in the synthesis of 1,3,4-oxadiazinane derivatives is the formal [3+3] cyclization reaction between diaziridines and quinones. nsf.govnih.gov This method provides a direct route to benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane structures. The reaction proceeds by utilizing diaziridines as 1,3-dipole precursors. In the presence of a suitable catalyst, the diaziridine ring opens to form an azomethine imine intermediate, which then undergoes cycloaddition with a quinone acting as the three-carbon component. nsf.gov

The scope of this reaction is broad, accommodating a variety of substituents on both the diaziridine and quinone starting materials. nsf.govnih.gov For instance, diaziridines with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups on the aromatic rings participate effectively in the reaction. nsf.gov Similarly, a range of quinone esters and ketones have been shown to be suitable substrates, leading to the desired benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinanes in good to excellent yields. nsf.gov The synthesis of the specifically named compound, 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane, would necessitate the use of a corresponding N,N'-di(propan-2-yl) substituted diaziridine in a reaction with a suitable three-carbon component.

Catalytic Systems for [3+3] Cycloadditions (e.g., Sc(OTf)₃)nsf.govnih.gov

The efficiency and viability of the [3+3] cycloaddition between diaziridines and quinones are highly dependent on the catalytic system employed. nsf.govnih.gov While the synthesis of oxadiazinanes has been reported sporadically, the development of catalytic methods to access 1,3,4-oxadiazinanes remained elusive until recently. nsf.gov Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst for this transformation. nsf.govnih.govresearchgate.net

The role of Sc(OTf)₃ is crucial, as it is believed to synergistically activate both the 1,3-dipole precursor (diaziridine) and the dipolarophile (quinone). nsf.govnih.gov The Lewis acidity of the scandium catalyst facilitates the ring-opening of the diaziridine to generate the reactive azomethine imine intermediate (Int-I). nsf.gov This catalytic approach has proven successful across a large substrate scope for both reactants, affording the 1,3,4-oxadiazinane products in high yields, often up to 96%. nsf.govnih.gov The optimization of reaction conditions identified Sc(OTf)₃ as the superior catalyst compared to others like MgBr₂, BF₃·Et₂O, and Yb(OTf)₃. nih.gov

| Diaziridine Substituent | Quinone Substituent | Product | Yield (%) |

|---|---|---|---|

| 4-MeO | CO₂Et | Benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane derivative | 91 |

| 4-NO₂ | CO₂Et | Benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane derivative | 73 |

| H | CO₂Me | Benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane derivative | 96 |

| H | CO₂Bn | Benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane derivative | 92 |

| H | COMe | Benzo[e] nsf.govresearchgate.netresearchgate.netoxadiazinane derivative | 69 |

Contemporary and Catalytic Strategies for 1,3,4-Oxadiazinane Synthesis

Modern synthetic chemistry continually seeks milder and more efficient reaction pathways. Photochemical methods, which utilize light as an energy source, offer unique advantages for constructing complex molecular architectures, including heterocyclic systems like oxadiazinanes. sigmaaldrich.comyoutube.comaklectures.com

Photochemical Cycloaddition Reactions Leading to Oxadiazinane Derivativesyoutube.comlibretexts.org

Photochemical cycloadditions, such as [2+2] and [4+2] reactions, are powerful tools for forming ring structures. youtube.comlibretexts.orglibretexts.org These reactions proceed through the electronic excitation of one of the reactants, altering its molecular orbitals and allowing for cycloadditions that may be thermally forbidden. libretexts.orgyoutube.com The application of photochemical principles to [3+3] cycloadditions presents a promising avenue for the synthesis of 1,3,4-oxadiazinane derivatives under mild conditions.

Nitrones are versatile 1,3-dipoles widely used in cycloaddition reactions to generate various heterocyclic compounds. rsc.orgwikipedia.org While they are most commonly associated with [3+2] cycloadditions to form isoxazolidines, their participation in [3+3] cycloaddition reactions offers a potential route to six-membered heterocycles like oxadiazinanes. rsc.orgorganicreactions.org A photochemical approach could involve the excitation of a suitable reaction partner to facilitate a [3+3] cycloaddition with a nitrone. The nitrone would provide the C-N-O fragment essential for the 1,3,4-oxadiazinane core. The development of such a reaction would represent a novel and atom-economical method for synthesizing these scaffolds. rsc.org

Photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations through single-electron transfer (SET) processes. researchgate.netsigmaaldrich.com This strategy uses a photocatalyst that, upon absorbing visible light, can initiate redox events to generate highly reactive radical intermediates. sigmaaldrich.com

In the context of oxadiazinane synthesis, a photoredox pathway could be envisioned for a [3+3] cycloaddition. For example, the photoredox-catalyzed dipolar cycloaddition of nitrones with aryl cyclopropanes has been demonstrated. researchgate.net This reaction proceeds through a stepwise cascade involving an initial SET oxidation, showcasing the potential of this approach. researchgate.net Although this specific example does not yield an oxadiazinane, the underlying mechanism provides a blueprint for future investigations. A plausible photoredox cycle for forming a 1,3,4-oxadiazinane could involve the SET activation of a nitrone or its reaction partner, triggering a radical-based cyclization cascade to assemble the heterocyclic ring. This approach offers the potential for high regio- and stereoselectivity under mild reaction conditions. researchgate.net

| Methodology | Key Principle | Potential Reactants | Activation |

|---|---|---|---|

| Nitrone-Based [3+3] Photocycloaddition | Use of nitrones as 1,3-dipoles in a light-induced cycloaddition. rsc.orgwikipedia.org | Nitrone + Three-carbon unit (e.g., activated alkene) | Direct photochemical excitation. libretexts.org |

| Photoredox-Catalyzed Cycloaddition | Single-Electron Transfer (SET) to generate reactive radical intermediates. researchgate.netsigmaaldrich.com | Nitrone + suitable dipolarophile | Visible light photocatalyst (e.g., Ru or Ir complex). sigmaaldrich.com |

Metal-Catalyzed Coupling and Cyclization Processes in Oxadiazinane Synthesis

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective pathways to complex heterocyclic structures. For the 1,3,4-oxadiazinane and analogous scaffolds, copper and iron catalysts have demonstrated significant utility in facilitating key bond-forming and cyclization steps.

Copper-catalyzed reactions, in particular, have been developed for the synthesis of related five-membered 1,3,4-oxadiazoles, which can serve as precursors or structural analogues. One notable approach involves the copper-catalyzed coupling between 1,3,4-oxadiazole (B1194373) and aryl or alkenyl halides. nih.gov Copper(II) oxide nanoparticles have been employed as a reusable catalyst for this transformation, highlighting a move towards more sustainable catalytic systems. organic-chemistry.org Another efficient protocol utilizes copper-catalyzed dual oxidation to construct 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids in a one-pot reaction under an oxygen atmosphere. nih.gov This method involves oxidative decarboxylation followed by the oxidative functionalization of an imine C-H bond. nih.gov Furthermore, a direct synthesis of 2,5-disubstituted nih.govrsc.orgnih.gov-oxadiazoles has been achieved through an imine C-H functionalization of N-arylidenearoylhydrazides using a catalytic amount of Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), a reaction that proceeds efficiently in an air atmosphere. organic-chemistry.org

Iron catalysis has also been explored. A simple and efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen has been shown to produce 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields with broad functional-group tolerance. organic-chemistry.org For the construction of six-membered oxazine (B8389632) rings, copper catalysts have been used in inverse electron demand Diels-Alder reactions to yield 1,3-oxazine derivatives under mild conditions. mdpi.com Such strategies could potentially be adapted for the synthesis of the saturated 1,3,4-oxadiazinane ring.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) Oxide Nanoparticles | 1,3,4-Oxadiazole, Aryl/Alkenyl Halides | 2-Substituted-1,3,4-oxadiazoles | Reusable catalyst, high yields. | organic-chemistry.org |

| Copper Catalyst / O₂ | Hydrazides, Arylacetic Acids | 2,5-Disubstituted-1,3,4-oxadiazoles | One-pot, dual oxidation, ligand-free. | nih.gov |

| Cu(OTf)₂ | N-Arylidenearoylhydrazides | 2,5-Disubstituted-1,3,4-oxadiazoles | Catalytic, proceeds in air, practical. | organic-chemistry.org |

| Fe(III)/TEMPO / O₂ | Aroyl Hydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | Broad scope, good functional-group tolerance. | organic-chemistry.org |

Green Chemistry Principles in 1,3,4-Oxadiazinane Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. Methodologies employing solvent-free conditions, aqueous media, and alternative energy sources like microwave and ultrasound irradiation are at the forefront of this shift.

Solvent-free, or solid-phase, synthesis offers significant environmental benefits by eliminating the need for organic solvents. An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed using a grinding technique, where aromatic hydrazides and aryl aldehydes react in the presence of catalytic molecular iodine in a mortar. researchgate.net This method avoids both the isolation of intermediates and the use of solvents at any stage. researchgate.net Mechanochemical synthesis, another solvent-free approach, has been shown to be an environmentally benign alternative where N-acylbenzotriazoles condense with acylhydrazides to provide oxadiazole derivatives in very good yields within minutes. organic-chemistry.org

Reactions in aqueous or semi-aqueous media are also highly desirable. A convergent synthesis of 1,3,4-oxadiazoles has been described that proceeds under mildly basic, semi-aqueous conditions. rsc.orgnih.gov This method couples α-bromo nitroalkanes with acyl hydrazides, avoiding a diacyl hydrazide intermediate and allowing for easy removal of co-products through a simple aqueous wash. rsc.orgnih.gov

Alternative energy sources can dramatically accelerate reaction rates and improve yields. Ultrasound irradiation has been successfully applied to the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide, producing the products efficiently in high yields (81–93%). semanticscholar.orgmdpi.com

Microwave-assisted synthesis is a particularly powerful tool in this domain. wjarr.comjyoungpharm.orgnih.gov It has been used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from the condensation of acid hydrazides and triethyl orthoalkanates under solvent-free conditions, catalyzed by solid-supported reagents. researchgate.net This green protocol offers the advantages of an accelerated rate, high yield, and a simple work-up procedure. nih.gov In other work, microwave irradiation of hydrazide derivatives with benzoic acid on a clay support yielded 1,3,4-oxadiazole derivatives in short reaction times (around 10 minutes) with limited use of organic solvents. mdpi.com

| Method | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Grinding | Solvent-free, I₂ catalyst | Eco-friendly, avoids intermediate isolation. | researchgate.net |

| Aqueous Medium | Mildly basic, semi-aqueous | Avoids harsh dehydrating agents, easy work-up. | rsc.orgnih.gov |

| Ultrasonic Irradiation | Ethanol, K₂CO₃ | High yields (81-93%), efficient. | semanticscholar.orgmdpi.com |

| Microwave Irradiation | Solvent-free, solid support catalyst | Rapid reaction, high yields, simple work-up. | nih.govresearchgate.net |

| Microwave Irradiation | Clay support, benzoic acid | Fast (10 min), limited solvent use. | mdpi.com |

Strategies for Controlling Regio- and Stereoselectivity in this compound Synthesis

Achieving control over regio- and stereoselectivity is crucial when synthesizing complex molecules with defined three-dimensional structures. For the 1,3,4-oxadiazinane scaffold, this involves precise control over the placement of substituents and their spatial orientation.

Regioselectivity in the synthesis of related 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) cores has been achieved through reagent-based control. nih.gov The cyclization of a thiosemicarbazide (B42300) intermediate can be directed to form either the oxadiazole or thiadiazole ring by selecting specific reagents like EDC·HCl or p-TsCl, respectively. nih.gov The regioselectivity in the p-TsCl mediated cyclization was also found to be influenced by the nature of the substituents on the thiosemicarbazide backbone. nih.gov Such principles could be applied to the cyclization steps in 1,3,4-oxadiazinane synthesis to control the final arrangement of atoms in the ring.

Stereoselectivity is often addressed by using chiral starting materials. For instance, novel 1,3,4-oxadiazinan-2-thiones have been synthesized from chiral β-hydrazino-alcohols derived from (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine. researchgate.net The inherent chirality of the starting material is transferred to the final heterocyclic product. While specific stereoselective syntheses for this compound are not documented, these examples demonstrate that the use of chiral precursors is a viable strategy for controlling stereochemistry in this class of compounds.

Efficiency and Scalability of Synthetic Routes for 1,3,4-Oxadiazinanes

The practical utility of a synthetic route is determined by its efficiency (yield, reaction time) and its scalability. Many modern methods for synthesizing 1,3,4-oxadiazine and oxadiazole heterocycles are designed with these factors in mind.

One-pot syntheses are particularly efficient as they reduce the number of work-up and purification steps. A practical one-pot protocol for 1,3,4-oxadiazines has been developed from acylhydrazides and allenoates, which involves an aerobic oxidation followed by a DMAP-catalyzed cycloaddition. mdpi.com The practicality of this method was demonstrated by a successful gram-scale synthesis. mdpi.com Similarly, a one-pot, gram-scale synthesis of 1,3,4-oxadiazoles from aldehydes and acylhydrazides has been described using a photoredox-mediated cascade cyclization, which generates H₂ as the only byproduct. organic-chemistry.org

The efficiency of cyclization reactions is often a key factor. The use of highly efficient coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), has been shown to facilitate the cyclodesulfurization of thiosemicarbazides to form 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions with simple work-up procedures. luxembourg-bio.com Such efficient coupling and cyclization strategies are essential for developing scalable routes suitable for larger-scale production.

Chemical Reactivity and Transformation of 3,4 Di Propan 2 Yl 1,3,4 Oxadiazinane

Ring-Opening Reactions of the 1,3,4-Oxadiazinane (B1657261) Heterocycle

The stability of the 1,3,4-oxadiazinane ring is a critical factor in its chemical behavior. Like many saturated heterocycles, it is susceptible to ring-opening reactions under various conditions, which can proceed through several mechanisms.

Hydrolytic Cleavage Mechanisms

In the presence of water, particularly under acidic or basic catalysis, the 1,3,4-oxadiazinane ring is expected to undergo hydrolytic cleavage. The mechanism likely involves the protonation of the ring oxygen or nitrogen atoms in acidic conditions, followed by nucleophilic attack by water. This would lead to the scission of a carbon-heteroatom bond and ultimately, the fragmentation of the ring. Under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on one of the ring carbons adjacent to a heteroatom would initiate the ring-opening process. The products of such cleavage would be derivatives of hydrazine (B178648) and an aldehyde or its equivalent, reflecting the constituent parts of the heterocyclic ring.

Nucleophilic and Electrophilic Ring Fission Processes

Beyond hydrolysis, the 1,3,4-oxadiazinane ring can be opened by other nucleophiles and electrophiles. Strong nucleophiles can attack the electrophilic carbon atoms of the ring, leading to cleavage. The regioselectivity of this attack would be influenced by the substitution pattern on the ring. Conversely, electrophiles can activate the ring towards cleavage by coordinating with the lone pair electrons of the ring's nitrogen or oxygen atoms. This interaction would render the ring more susceptible to subsequent nucleophilic attack, even by weak nucleophiles.

Functional Group Interconversions on the 3,4-Di(propan-2-yl) Moieties

The two propan-2-yl (isopropyl) groups attached to the nitrogen atoms at positions 3 and 4 of the ring offer sites for functional group interconversions. While the saturated alkyl nature of these groups limits the scope of direct transformations, reactions at the methine (CH) position are conceivable. For instance, free-radical halogenation could introduce a handle for further synthetic modifications. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups. However, the stability of the 1,3,4-oxadiazinane ring under these reaction conditions would be a critical consideration.

Derivatization at Unsubstituted Positions of the 1,3,4-Oxadiazinane Ring

Assuming the presence of unsubstituted carbon atoms on the 1,3,4-oxadiazinane ring, these positions would be primary targets for derivatization. Reactions such as lithiation followed by quenching with an electrophile could introduce a range of substituents. The directing effects of the ring heteroatoms and the existing N-alkyl groups would play a significant role in the regioselectivity of such derivatization. The successful functionalization at these positions would significantly expand the chemical space accessible from the 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane scaffold.

Investigations into Reaction Mechanisms and Kinetic Profiles

A thorough understanding of the reaction mechanisms and kinetic profiles is paramount for controlling the transformations of this compound.

Elucidation of Rate-Determining Steps in 1,3,4-Oxadiazinane Transformations

For any of the aforementioned reactions, identifying the rate-determining step is crucial for optimizing reaction conditions. In the case of hydrolytic cleavage, for example, the initial protonation or the subsequent nucleophilic attack could be the slow step, depending on the pH and the substrate's electronic properties. Kinetic studies, such as monitoring the reaction progress under varying concentrations of reactants and catalysts, would provide valuable data. Computational modeling could also offer insights into the transition states and activation energies of the proposed mechanistic pathways, thereby aiding in the elucidation of the rate-determining steps.

Information regarding "this compound" is not available in the provided search results.

Extensive searches for the chemical compound "this compound," focusing on its chemical reactivity, transformation, and key intermediates in reactivity pathways, did not yield any relevant information. The search results primarily discuss the synthesis, reactivity, and biological properties of a different class of related heterocyclic compounds, namely 1,3,4-oxadiazoles and 1,3,4-oxadiazines.

Therefore, it is not possible to provide an article on the "" or to identify its key reaction intermediates based on the available information. No data tables or detailed research findings concerning this specific compound could be located.

In-depth Analysis Reveals Scarcity of Data on this compound

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. This scarcity of information prevents a detailed and empirically supported analysis of its advanced spectroscopic and structural characteristics as requested.

Despite a thorough search for scholarly articles and spectral data, no dedicated studies detailing the high-resolution nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), or X-ray crystallography of this compound could be located. The existing body of research on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, pertains to a different class of molecules with a five-membered aromatic ring system, which is structurally distinct from the six-membered, saturated 1,3,4-oxadiazinane ring of the subject compound.

Consequently, the generation of a scientifically accurate article with the specified detailed outline, including data tables and in-depth research findings, is not feasible at this time. The absence of primary data for this compound in the public domain makes it impossible to provide the requested analysis without resorting to speculation, which would compromise the scientific integrity and accuracy of the content.

Further research and experimental characterization of this compound are required to enable a thorough discussion of its spectroscopic and structural properties.

Advanced Spectroscopic and Structural Characterization of 3,4 Di Propan 2 Yl 1,3,4 Oxadiazinane

X-ray Crystallography for Three-Dimensional Structural Analysis

Determination of Absolute and Relative Stereochemistry of Oxadiazinane Derivatives

The stereochemistry of 1,3,4-oxadiazinane (B1657261) derivatives is a critical aspect of their chemical identity. The presence of stereocenters, which can arise from substitution on the ring, leads to the possibility of different stereoisomers (enantiomers and diastereomers). The determination of both relative and absolute stereochemistry is fundamental to understanding their properties and interactions.

For analogous compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the relative stereochemistry. NOE allows for the probing of through-space interactions between protons, which can help in assigning the spatial orientation of substituents on the heterocyclic ring.

The determination of absolute stereochemistry is more challenging and often requires the use of chiral methods. If the compound can be crystallized, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration, often through the use of anomalous dispersion. In the absence of suitable crystals, chiroptical techniques like Circular Dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, can provide information on the absolute stereochemistry.

Analysis of Conformational Preferences in the Solid State

The six-membered 1,3,4-oxadiazinane ring is not planar and, like cyclohexane, is expected to adopt various conformations such as chair, boat, and twist-boat. The conformational preference in the solid state is definitively determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the exact conformation of the molecule in the crystal lattice.

For related 3,4-dialkyltetrahydro-1,3,4-oxadiazines, studies have indicated a preference for a chair-like conformation. The orientation of the substituents (axial or equatorial) is influenced by steric and electronic factors. In the case of 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane, the bulky propan-2-yl (isopropyl) groups at the N3 and N4 positions would likely play a significant role in dictating the most stable conformation, presumably one that minimizes steric hindrance.

Table 1: Hypothetical Conformational Data for a Chair Conformation of a 3,4-Disubstituted-1,3,4-Oxadiazinane

| Parameter | Value |

| Ring Conformation | Chair |

| N3-Substituent Orientation | Equatorial (predicted) |

| N4-Substituent Orientation | Equatorial (predicted) |

| Key Torsional Angles | Varies |

Note: This table is illustrative and not based on experimental data for this compound.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula and, in conjunction with molecular weight determination, the molecular formula of a newly synthesized compound.

For this compound, the molecular formula is C₁₀H₂₂N₂O. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₂₂N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 64.47 |

| Hydrogen | H | 1.01 | 22 | 22.22 | 11.94 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.59 |

| Total | 186.34 | 100.00 |

Experimental values obtained from elemental analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical percentages, typically within ±0.4%.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research focusing on the computational chemistry and theoretical investigation of the specific compound, This compound .

The requested article, which was to be structured around detailed computational analyses including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, spectroscopic parameter prediction, and conformational analysis, cannot be generated at this time. The creation of such an article requires pre-existing, peer-reviewed research data from which to draw scientifically accurate and detailed findings.

Searches for this specific molecule did not yield any scholarly articles or database entries that would provide the necessary information to fulfill the requested outline. While computational studies have been conducted on related core structures like 1,3,4-oxadiazole (B1194373) and other derivatives, these findings are not applicable to the unique structure of this compound and therefore cannot be used to construct the specified article without violating the strict requirement to focus solely on the requested compound.

Without foundational research data, any attempt to generate content for the specified sections—such as ground state geometries, electronic properties, reactivity descriptors, NMR chemical shifts, IR frequencies, molecular dynamics, and conformational isomers—would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, it is not possible to provide the detailed scientific article as requested.

Computational Chemistry and Theoretical Investigations of 3,4 Di Propan 2 Yl 1,3,4 Oxadiazinane

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights into pathways, transition states, and the factors governing reactivity and selectivity.

The synthesis of 1,3,4-oxadiazinane (B1657261) rings can be approached through various cycloaddition reactions. Theoretical studies are instrumental in understanding the feasibility and stereochemical outcomes of these pathways. While direct computational studies on 3,4-Di(propan-2-yl)-1,3,4-oxadiazinane are not extensively documented, the principles can be inferred from studies on related heterocyclic systems.

One relevant synthetic strategy for similar structures is the formal [3+3] cycloaddition. For instance, the reaction between diaziridines and quinones, catalyzed by Sc(OTf)₃, has been shown to produce benzo[e] casjournal.orgresearchgate.netnih.govoxadiazines in high yields. nih.gov Computational studies of such a reaction involving a substituted hydrazine (B178648) precursor and a suitable three-carbon component would likely involve density functional theory (DFT) calculations to map the potential energy surface. These calculations would identify the transition state structures, allowing for the determination of activation energies for concerted versus stepwise pathways. Key aspects to be investigated would include the role of the catalyst in activating the reactants and the origins of diastereoselectivity.

Another avenue for the formation of related heterocyclic systems involves intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades of 1,3,4-oxadiazoles. researchgate.net Although this leads to a different final scaffold, the computational methodologies employed are relevant. Theoretical investigation of such complex, multi-step reactions helps in understanding the thermal conditions required and predicting the stability of intermediates. researchgate.net For the formation of a 1,3,4-oxadiazinane ring, computational models could explore the viability of a [4+2] cycloaddition between a 1,3-dipole and a suitable dipolarophile.

The table below illustrates the kind of data that would be generated from a computational study of a hypothetical cycloaddition reaction to form a 1,3,4-oxadiazinane.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Concerted [4+2] Cycloaddition | DFT (B3LYP/6-31G) | 15.2 | -25.8 |

| Stepwise (Intermediate 1) | DFT (B3LYP/6-31G) | 22.5 | -10.3 |

| Stepwise (Intermediate 2) | DFT (B3LYP/6-31G*) | 18.9 | -15.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational methods are pivotal in predicting the reactivity and selectivity of chemical transformations involving the 1,3,4-oxadiazinane scaffold. DFT studies can be employed to calculate various molecular properties that correlate with reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into how this compound might interact with electrophiles or nucleophiles. A relatively high energy HOMO would suggest susceptibility to electrophilic attack, while a low energy LUMO would indicate reactivity towards nucleophiles.

Furthermore, electrostatic potential maps can visualize the electron distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting the regioselectivity of reactions. For example, in a reaction with an electrophile, the attack would be predicted to occur at the site with the highest negative electrostatic potential.

In the context of thermal or photochemical reactions, computational studies can predict the stability of the 1,3,4-oxadiazinane ring. While 1,3,4-oxadiazoles are known to be thermally stable, the saturated 1,3,4-oxadiazinane ring might exhibit different reactivity, which can be explored through simulated reaction dynamics. rroij.com

Molecular Docking Investigations of Oxadiazinane Scaffolds as Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule (the ligand) and a biological target (the receptor).

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (e.g., an oxadiazinane derivative) and the receptor (a protein) are obtained, often from crystallographic data from sources like the Protein Data Bank. casjournal.org The preparation of these structures is a critical step. For the protein, this typically involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "grid box" where the docking will be performed. casjournal.org For the ligand, its geometry is optimized, and its rotatable bonds are identified.

Various docking algorithms and software, such as AutoDock, Glide, or GOLD, can then be used to explore the conformational space of the ligand within the receptor's binding site. researchgate.net These programs generate a series of possible binding poses and use a scoring function to estimate the binding affinity for each pose. researchgate.net The scoring functions are mathematical models that approximate the free energy of binding. To enhance the reliability of the predictions, a process called re-docking is often performed, where a known co-crystallized ligand is removed from the binding site and then docked back in. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure, validates the docking protocol. mdpi.com

Once the docking simulations are complete, the resulting binding poses are analyzed to understand the nature of the ligand-receptor interactions. This analysis focuses on identifying key intermolecular forces that contribute to the stability of the complex. Common interactions include:

Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and receptor. researchgate.net

Van der Waals interactions: These are non-specific attractive or repulsive forces between atoms. researchgate.net

Hydrophobic interactions: These occur when nonpolar regions of the ligand and receptor associate to exclude water.

Pi-stacking and cation-pi interactions: These involve the aromatic rings of the ligand and amino acid residues of the protein.

The strength of these interactions is quantified by the binding energy, which is calculated by the scoring function. A more negative binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov The results of a docking study are often presented in a table that summarizes the binding energies and the key interacting residues for the most promising ligands.

The following interactive table shows hypothetical docking results for this compound and related scaffolds against a hypothetical protein kinase.

| Compound | Docking Score (kcal/mol) | Hydrogen Bonds (Residues) | Hydrophobic Interactions (Residues) |

| This compound | -7.2 | GLU-121, LYS-88 | LEU-130, VAL-70 |

| Scaffold A | -8.5 | GLU-121, ASP-181 | LEU-130, ILE-85 |

| Scaffold B | -6.8 | LYS-88 | VAL-70, ALA-100 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This detailed computational analysis provides valuable insights that can guide the synthesis of new derivatives with improved binding affinities and biological activities. mdpi.com

Extensive Search Yields No Publicly Available Data on this compound as a Chemical Synthon

Despite a comprehensive search of scientific databases and chemical literature, no information was found on the chemical compound this compound or its applications as a privileged chemical synthon. Consequently, the requested article focusing on its specific roles in chemical synthesis and drug discovery cannot be generated based on publicly accessible data.

The inquiry specified a detailed exploration of this compound, a saturated six-membered heterocyclic compound. The search was designed to uncover its utility in several advanced areas of organic chemistry, including the construction of complex heterocyclic systems, the development of organic catalysts, its role in fragment-based chemical library design, and its application in scaffold hopping and bioisosteric replacement studies.

However, searches for this specific compound, including its alternative name 3,4-diisopropyl-1,3,4-oxadiazinane, and related synthetic applications did not yield any relevant results in the public domain. The scientific literature is rich with information on a different class of compounds, the 1,3,4-oxadiazoles, which are aromatic five-membered heterocycles. While these are important in medicinal chemistry, they are structurally distinct from the requested 1,3,4-oxadiazinane core, and information pertaining to them is not applicable.

The absence of data on this compound suggests that this compound may be a novel chemical entity that has not yet been described in published scientific literature, or it may be part of proprietary research that is not publicly disclosed.

Without any foundational research on the synthesis, reactivity, and properties of this compound, it is not possible to provide a scientifically accurate and informative article on its use as a chemical synthon for the specified applications. To fulfill the user's request would require speculative and unverified information, which falls outside the scope of scientifically grounded reporting.

Therefore, the following sections of the requested article outline remain unaddressed due to the lack of available information:

3,4 Di Propan 2 Yl 1,3,4 Oxadiazinane As a Privileged Chemical Synthon

Scaffold Hopping and Bioisosteric Replacement Studies of Oxadiazinane Derivatives

A table of mentioned compounds has not been generated as no specific compounds related to the subject of the article were identified.

Future Perspectives and Emerging Research Directions in 1,3,4 Oxadiazinane Chemistry

Innovations in Asymmetric Synthesis of Chiral 1,3,4-Oxadiazinanes

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the synthesis of biologically active molecules. The creation of chiral 1,3,4-oxadiazinanes, which can exist as enantiomers or diastereomers, is a promising avenue for the discovery of novel therapeutics. Future research in this area is anticipated to focus on several key strategies:

Chiral Pool Synthesis: The use of readily available chiral starting materials, such as amino acids and their derivatives, can provide an efficient route to enantiomerically pure 1,3,4-oxadiazinanes. For instance, the synthesis of novel 1,3,4-oxadiazinan-2-thiones has been achieved through the cyclization of β-hydrazino-alcohols derived from chiral precursors. researchgate.net This approach ensures the stereochemistry of the final product is controlled from the outset.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric construction of the 1,3,4-oxadiazinane (B1657261) ring is a significant area for future investigation. This could involve the use of chiral Brønsted acids, Lewis acids, or organocatalysts to control the stereochemical outcome of key bond-forming reactions.

Substrate-Controlled Diastereoselective Synthesis: For substrates containing existing stereocenters, controlling the formation of new stereocenters relative to the existing ones will be crucial. This will require a deep understanding of the reaction mechanisms and the conformational preferences of the reacting species.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral 1,3,4-Oxadiazinanes

| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids, chiral alcohols). | High enantiomeric purity, well-established starting materials. |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce stereoselectivity in the ring-forming reaction. | Atom economy, potential for high enantiomeric excess, broad substrate scope. |

Exploration of Novel Reactivity via Non-Classical Activation Methods

To overcome the limitations of traditional thermal heating, non-classical activation methods are being increasingly explored for the synthesis of heterocyclic compounds. These techniques can offer advantages such as shorter reaction times, higher yields, and improved selectivity. For the synthesis of 1,3,4-oxadiazinanes, the following methods hold considerable promise:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of chemical reactions by directly heating the solvent and reactants. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various nitrogen- and oxygen-containing heterocycles and could be adapted for the efficient construction of the 1,3,4-oxadiazinane core. wjarr.comrasayanjournal.co.in

Photocatalysis: The use of visible light and a photocatalyst to drive chemical reactions offers a green and sustainable alternative to traditional methods. researchgate.netresearchgate.netorganic-chemistry.org Photocatalytic reactions often proceed under mild conditions and can enable novel transformations that are not accessible through thermal routes.

Flow Chemistry: Continuous flow synthesis involves pumping reactants through a heated and pressurized tube or a packed-bed reactor. nih.govresearchgate.net This technology allows for precise control over reaction parameters, enhanced safety for hazardous reactions, and facile scalability. The synthesis of oxadiazoles (B1248032) has been successfully demonstrated in flow, suggesting its applicability to the 1,3,4-oxadiazinane system. nih.gov

Integration of Machine Learning and Artificial Intelligence in Oxadiazinane Design and Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. springernature.comnih.govnih.gov For the nascent field of 1,3,4-oxadiazinane chemistry, these computational tools can play a pivotal role in accelerating progress:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and biological activity of novel 1,3,4-oxadiazinane derivatives. repec.orgnih.gov This can help to prioritize synthetic targets and reduce the number of unsuccessful experiments.

Reaction Prediction and Optimization: AI-powered tools can assist in the design of synthetic routes by predicting the outcomes of potential reactions and suggesting optimal reaction conditions. rsc.org This is particularly valuable for exploring the synthesis of a new class of compounds where established protocols are lacking.

De Novo Molecular Design: Generative AI models can design novel 1,3,4-oxadiazinane structures with desired properties, such as specific biological activities or improved physicochemical characteristics. neurosciencenews.com This can expand the accessible chemical space and lead to the discovery of innovative molecules.

However, it is important to note that the success of ML models is highly dependent on the availability of large and high-quality datasets, which are currently limited for the 1,3,4-oxadiazinane class. acs.org

Development of Sustainable and Environmentally Benign Synthesis Protocols for 1,3,4-Oxadiazinanes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. chemijournal.comfrontiersin.org For the synthesis of 1,3,4-oxadiazinanes, a focus on sustainability will be crucial for their future applications. Key areas for development include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, bio-based solvents, or ionic liquids, is a primary goal of green chemistry. researchgate.netmdpi.com

Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. rsc.org Acceptorless dehydrogenative coupling is an example of a highly atom-efficient strategy for the synthesis of N-heterocycles. rsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Feature | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often volatile and toxic organic solvents. | Water, bio-based solvents, supercritical fluids, or solvent-free conditions. nih.gov |

| Catalysts | Often stoichiometric and non-recyclable reagents. | Catalytic amounts of recyclable, non-toxic catalysts. mdpi.com |

| Energy Input | High temperatures and long reaction times. | Microwave irradiation, ultrasound, or photocatalysis for energy efficiency. nih.gov |

| Waste Generation | Often produces significant amounts of byproducts and waste. | High atom economy, minimization of waste. |

Unexplored Derivatization and Functionalization Strategies for the 1,3,4-Oxadiazinane Core

The ability to selectively modify a heterocyclic core is essential for exploring its structure-activity relationships and developing new applications. For the 1,3,4-oxadiazinane scaffold, a wide range of derivatization and functionalization strategies remain to be explored. Future research will likely focus on:

N-Functionalization: The two nitrogen atoms in the 1,3,4-oxadiazinane ring provide opportunities for the introduction of a wide variety of substituents. This could include alkylation, acylation, arylation, and the introduction of functional groups that can participate in further transformations.

C-Functionalization: The carbon atoms of the ring could be functionalized through methods such as lithiation followed by reaction with electrophiles, or through transition-metal-catalyzed C-H activation.

Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the 1,3,4-oxadiazinane ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to other heterocyclic systems.

The systematic exploration of these derivatization strategies will be crucial for unlocking the full potential of the 1,3,4-oxadiazinane scaffold in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.